molecular formula C18H21ClN4 B2473888 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850901-59-6

3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2473888
CAS RN: 850901-59-6
M. Wt: 328.84
InChI Key: RHCJBTVBKCODKG-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . The reagents and conditions used in the synthesis included Pd(pph 3) 4, S-Phos, KF, dioxane: H 2 O = 5: 1, Ar, 100 C, 24 h, 53.7%; bis(pinacolato)diboron, Pd(OAc) 2, X-Phos, KOAc, dry dioxane, Ar, 100 C, 14 h; 2,5-difluorobenzyl bromide, Pd(PPh 3) .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can be analyzed using various techniques . For instance, molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions . For instance, one study reported that all the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be analyzed using various techniques . For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin, indicating significant potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis Techniques

  • Research on the efficient synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting methods like ultrasound irradiation in aqueous media. This could have implications for the development of more efficient drug manufacturing processes (Kaping, Helissey, & Vishwakarma, 2020).

Insecticidal and Antibacterial Potential

  • Synthesis of pyrimidine-linked pyrazole heterocyclics has been explored, and these compounds have been evaluated for insecticidal and antimicrobial potential. This suggests applications in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).

Serotonin Receptor Antagonists

  • A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines has been synthesized, demonstrating potent antagonistic activity on serotonin 5-HT6 receptors. This could have implications for the development of treatments for neurological disorders (Ivachtchenko et al., 2011).

Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives

  • Research on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives has been conducted, focusing on their antiproliferative activity. These compounds have shown effectiveness against certain cancer cell lines, suggesting potential in cancer therapy (Atapour-Mashhad et al., 2017).

Anti-5-Lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating potential applications in treating inflammation-related conditions and cancer (Rahmouni et al., 2016).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown significant antitumor activity against human breast adenocarcinoma cell lines, supporting their potential use in cancer treatment (Abdellatif et al., 2014).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the exploration of their potential applications in various fields . For instance, one study reported the synthesis of diverse pyrazolopyrimidin-7-ol .

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-5-7-15(19)8-6-14/h5-9,11,20H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCJBTVBKCODKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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